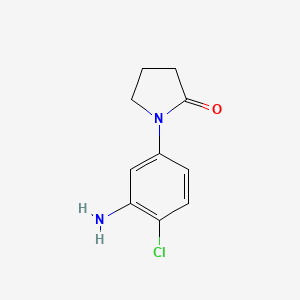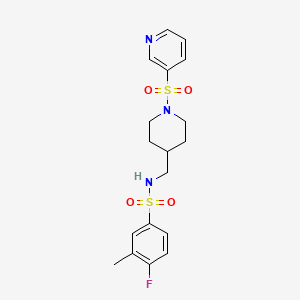
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O6S and its molecular weight is 399.46. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis
This compound can be utilized in the synthesis of polymers with specific properties. For instance, polymers containing phosphonic groups derived from similar compounds exhibit fireproofing resistance and can improve adhesive properties on metallic surfaces due to multiple attachment sites . Such polymers are also useful for anticorrosion and have applications in biomedical fields for tissue engineering, dental composites, or adhesives .
Catalysis
In catalysis, compounds with similar structures are used in the protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis .
Biomedical Applications
The compound’s structural features, particularly the presence of sulfonyl and oxazinan groups, suggest its potential in biomedical applications. Similar compounds have been shown to be biodegradable , blood compatible , and exhibit reduced protein adsorption, leading to strong interactions with dentin, enamel, or bones .
Adhesive Technology
Due to its sulfonyl group, this compound could be explored for use in adhesive technologies. Sulfonyl-containing compounds are known to provide multiple attachment sites on metallic surfaces, which can be leveraged to create stronger and more durable adhesives .
Corrosion Inhibition
The compound’s structure indicates potential use as a corrosion inhibiting agent . Compounds with similar sulfonyl and oxazinan groups have been employed as dispersants and agents for preventing deposit formation, which is critical in protecting metal surfaces from corrosion .
Flame Retardancy
The inclusion of sulfonyl groups in polymers has been associated with flame retardant properties . Therefore, this compound could be incorporated into materials that require enhanced fire resistance .
Complexing Agent
Compounds with similar structures have been used as complexing agents, particularly in binding metals. This suggests that our compound could be applied in industrial processes that require the stabilization of metal ions .
properties
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-12-4-5-13(2)14(10-12)27(24,25)20-7-3-9-26-15(20)11-19-17(23)16(22)18-6-8-21/h4-5,10,15,21H,3,6-9,11H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHYLGCMZIMDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid](/img/structure/B2860182.png)
![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)



![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)
![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)
![[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2860198.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2860200.png)
![N-(4-fluorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2860202.png)
